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molecular formula C11H24O4Si B129845 Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane CAS No. 2897-60-1

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Cat. No. B129845
M. Wt: 248.39 g/mol
InChI Key: OTARVPUIYXHRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166238

Procedure details

Again, to the apparatus of Example 3 were pressure charged 49.6 lb [22.5 kg] (168.2 mol) of methyldiethoxysilane from a 10 gallon Pope can. After addition of the 20.0 g of CPA ethanol solution (15 ppm Pt) and 21.0 ml (460 ppm) of acetic acid through the handhole, the reactor was kept under nitrogen purge, sealed and heated to 85° C. Allyl glycidyl ether (50.6 lb [23 kg], 20 mole % excess or 210.8 mol) was added through a line to the mixture in the reactor from a pressurized can. The AGE was added at a rate that kept the reaction temperature between 85 and 95° C. After two hours, the addition was complete and the hydrosilation lites were stripped. The crude product was vacuum distilled at 104-121° C. (3-7 mm Hg) to yield 75.5 pounds (31.23 kg) of γ-glycidoxypropylmethyldiethoxysilane with an average purity of 99.0%. This represents a conversion of 82.3%. Again present were the silane scrambled products γ-glycidoxy-propyldimethyl(ethoxy) silane (0.39% by GC) and γ-glycidoxypropyltriethoxysilane (0.27% by GC).
Quantity
168.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
210.8 mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].C(O)C.[CH2:12]([O:16][CH2:17][CH:18]=[CH2:19])[CH:13]1[O:15][CH2:14]1>C(O)(=O)C>[CH2:12]([O:16][CH2:17][CH2:18][CH2:19][Si:2]([CH3:1])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5])[CH:13]1[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
168.2 mol
Type
reactant
Smiles
C[SiH](OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
210.8 mol
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
The AGE was added at a rate that
CUSTOM
Type
CUSTOM
Details
the reaction temperature between 85 and 95° C
ADDITION
Type
ADDITION
Details
the addition
DISTILLATION
Type
DISTILLATION
Details
distilled at 104-121° C. (3-7 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1CO1)OCCC[Si](OCC)(OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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